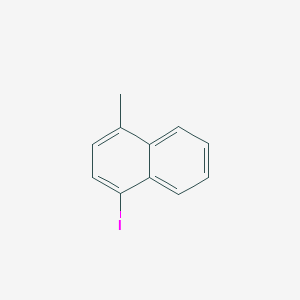

1-Iodo-4-methylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70129-83-8 |

|---|---|

Molecular Formula |

C11H9I |

Molecular Weight |

268.09 g/mol |

IUPAC Name |

1-iodo-4-methylnaphthalene |

InChI |

InChI=1S/C11H9I/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 |

InChI Key |

SOOPESABWKAQTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)I |

Origin of Product |

United States |

I. Contextualization of 1 Iodo 4 Methylnaphthalene Within Naphthalene Functionalization Chemistry

Significance of Halogenated Naphthalene (B1677914) Derivatives as Synthetic Intermediates

Halogenated organic compounds are highly valued in organic chemistry as intermediates for creating more complex molecules. scbt.com Specifically, halogenated naphthalenes serve as crucial building blocks in organic synthesis. nih.govdergipark.org.tr The presence of a halogen atom on the naphthalene scaffold provides a reactive site, or "handle," for a wide array of chemical transformations, enabling further derivatization. dergipark.org.tr

The utility of these halogenated intermediates has been greatly enhanced by advances in transition metal-catalyzed reactions. nih.gov They are established starting materials for various bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. nih.govchemicalbook.comuea.ac.uk Beyond cross-coupling, their applications are diverse and include:

Annulation reactions to form fused tricyclic compounds and polycyclic aromatic hydrocarbons. nih.gov

Carbonylation reactions to produce compounds like benzo[c]fluorenones. nih.gov

The synthesis of complex molecules, pharmaceuticals, and other bioactive products. dergipark.org.tr

The versatility of halogenated naphthalenes makes them indispensable tools for synthetic chemists aiming to construct intricate molecular architectures.

| Reaction Type | Description | Example Application | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of new carbon-carbon bonds by reacting the halonaphthalene with organometallic reagents. | Synthesis of biaryl compounds and complex aromatic systems. | nih.govchemicalbook.com |

| Annulation | Construction of new rings fused to the naphthalene core. | Preparation of polycyclic aromatic hydrocarbons and naphtha[2,3-b]furans. | nih.gov |

| Carbonylation | Introduction of a carbonyl group (C=O) into the molecule. | Synthesis of benzo[c]fluorenones. | nih.gov |

| Nucleophilic Substitution | Replacement of the halogen atom with a nucleophile. | Introduction of various functional groups. | solubilityofthings.com |

Overview of Strategic Importance in Organic Synthesis

Among halogenated naphthalenes, iodo-derivatives like 1-Iodo-4-methylnaphthalene are of particular strategic importance. The carbon-iodine bond is the most reactive among the halogens (excluding astatine), making iodoarenes highly effective substrates in many reactions. The iodine atom functions as an excellent leaving group in nucleophilic substitution reactions and is a highly reactive partner in metal-catalyzed cross-coupling processes. solubilityofthings.com

The compound this compound and its isomers are valuable precursors. For instance, the related compound 1-iodonaphthalene (B165133) is used in nickel-catalyzed cross-coupling reactions to produce 1-methylnaphthalene (B46632), demonstrating a method where two equivalents of the catalytic species are required for an efficient conversion of the aryl halide to the product. nih.gov Furthermore, the electrochemical reduction of this compound in the presence of deuterated water has been studied, indicating that the reduction mechanism may involve a simultaneous two-electron transfer or an organometallic intermediate. cdnsciencepub.com

A key example highlighting the strategic utility of this substitution pattern is the palladium-catalyzed synthesis of fluoren-9-ones. In this process, a derivative, 2-iodo-4-methylnaphthalene-1-carboxaldehyde, undergoes annulation with an aryne precursor to smoothly yield the corresponding fluorenone in good yield. nih.gov This reaction underscores how the specific placement of the iodo and methyl groups on the naphthalene ring can be leveraged to construct complex polycyclic systems. nih.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | cymitquimica.com |

| CAS Number | 70129-83-8 | cymitquimica.com |

| Molecular Formula | C₁₁H₉I | cymitquimica.com |

| Molecular Weight | 268.09 g/mol | cymitquimica.comnih.gov |

Ii. Advanced Synthetic Strategies for 1 Iodo 4 Methylnaphthalene

Direct Iodination Methodologies

Direct C-H iodination of 4-methylnaphthalene presents an atom-economical approach to 1-iodo-4-methylnaphthalene. This section explores several contemporary methods that achieve this transformation.

Electrophilic Aromatic Iodination via Superelectrophilic Iodine Species

The direct iodination of aromatic compounds can be challenging due to the low electrophilicity of molecular iodine. thieme-connect.de To overcome this, methods involving the in-situ generation of highly reactive iodine species, often termed "superelectrophilic," have been developed. One such system involves the use of iodine in conjunction with an oxidizing agent like potassium iodate (B108269) (KIO₃) or diiodine pentoxide (I₂O₅) in an acidic medium. researchgate.netresearchgate.net For instance, the iodination of naphthalenes has been successfully carried out using a mixture of iodine and sodium iodate in an aqueous acetic acid medium containing sulfuric acid, which generates a potent electrophilic iodinating species, likely I⁺. researchgate.net While specific studies on 4-methylnaphthalene using this exact superelectrophilic system are not detailed in the provided results, the general principle of activating iodine with strong oxidants in acidic conditions is a viable strategy for the regioselective iodination of activated naphthalene (B1677914) rings. The methyl group in 4-methylnaphthalene activates the aromatic ring, directing the electrophilic attack to the C1 position.

Metal-Catalyzed C-H Iodination Approaches

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds.

Palladium-Catalysis: Palladium catalysts have been effectively used for the C-H iodination of various aromatic compounds. nih.govscispace.com These reactions often employ a directing group to achieve high regioselectivity. For naphthalenes, palladium-catalyzed C-H iodination can be directed to specific positions. nih.gov For example, Pd(OAc)₂ can catalyze the iodination of naphthalene derivatives. acs.org A notable method involves the use of molecular iodine (I₂) as the iodine source, which is advantageous over more expensive and less stable iodinating agents. nih.gov The challenge of regenerating the active Pd(II) catalyst from the formed PdI₂ can be addressed by using co-oxidants or specific ligand systems. nih.gov While a direct example for 4-methylnaphthalene is not provided, the principles of palladium-catalyzed C-H iodination are applicable.

Rhodium-Catalysis: Rhodium catalysts are also highly effective for C-H iodination, often utilizing N-iodosuccinimide (NIS) as the iodine source. acs.orgbohrium.comfigshare.comresearchgate.netnih.gov These reactions can proceed under mild conditions and exhibit excellent regioselectivity, often directed by a coordinating group on the substrate. acs.orgbohrium.comfigshare.comresearchgate.net For instance, rhodium(III) catalysts have been used for the C-5 selective C-H iodination of naphthoquinones, demonstrating the catalyst's ability to control regioselectivity in naphthalene systems. nih.gov The application of such a system to 4-methylnaphthalene would likely require a suitable directing group to achieve selective C1 iodination.

| Catalyst System | Iodine Source | Key Features | Potential Application to 4-methylnaphthalene |

| Palladium (e.g., Pd(OAc)₂) | I₂ | Can utilize molecular iodine; regioselectivity often requires a directing group. | Directing group strategy would be necessary for selective C1 iodination. |

| Rhodium (e.g., [RhCp*Cl₂]₂) | N-Iodosuccinimide (NIS) | Mild reaction conditions; high regioselectivity with directing groups. | A suitable directing group could enable highly selective C1 iodination. |

Radical Iodination Pathways

Radical iodination offers an alternative to electrophilic and metal-catalyzed methods. numberanalytics.com This approach involves the generation of iodine radicals, which then react with the aromatic substrate. numberanalytics.com One method for generating these radicals is through photo-induced reactions. springernature.comnih.govacs.orgnih.gov For example, a transition-metal-free, photo-induced aromatic Finkelstein-type iodination has been developed, where aryl bromides are converted to aryl iodides using sodium iodide and a catalytic amount of I₂ under UV irradiation. springernature.comnih.gov While this is a substitution reaction, direct radical iodination of C-H bonds can also be achieved. Another approach involves the generation of aryl radicals from aryl hydrazines using catalytic iodine in the presence of air, which can then be trapped by various substrates. acs.orgnih.gov The general mechanism of radical halogenation involves initiation, propagation, and termination steps. libretexts.org The application of a radical iodination protocol to 4-methylnaphthalene would depend on the specific conditions and the ability to control the regioselectivity of the radical attack.

Precursor-Based Synthesis

In cases where direct iodination is not feasible or does not provide the desired regioselectivity, the synthesis of this compound can be achieved by transforming a precursor molecule that already possesses the required 4-methylnaphthalene scaffold.

Transformations from Aryl Amines (e.g., Sandmeyer Reaction Analogs)

The Sandmeyer reaction is a classic and reliable method for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.orgbyjus.comnumberanalytics.com This two-step process involves the diazotization of the primary aromatic amine, followed by displacement of the diazonium group with an iodide nucleophile. byjus.com

For the synthesis of this compound, the starting material would be 4-methylnaphthalen-1-amine (B1584152). The amine is first treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. organic-chemistry.org This intermediate is typically unstable and is used immediately in the next step. organic-chemistry.org The diazonium salt is then treated with a source of iodide, such as potassium iodide or sodium iodide, to yield this compound. thieme-connect.deijcce.ac.irijcce.ac.irjk-sci.com Modern variations of this reaction aim for more convenient and environmentally friendly conditions, such as using acidic ionic liquids or solid-supported reagents. thieme-connect.deijcce.ac.ir For example, a one-pot diazotization-iodination of aromatic amines has been developed using an acidic ionic liquid, [H-NMP]HSO₄, at room temperature. ijcce.ac.irijcce.ac.ir

| Step | Reactants | Intermediate/Product | General Conditions |

| Diazotization | 4-methylnaphthalen-1-amine, NaNO₂, Acid (e.g., H₂SO₄, [H-NMP]HSO₄) | 4-methylnaphthalene-1-diazonium salt | Low temperature (classical) or room temperature (modern methods). thieme-connect.deijcce.ac.ir |

| Iodination | 4-methylnaphthalene-1-diazonium salt, Iodide source (e.g., KI, NaI) | This compound | Reaction with iodide solution. thieme-connect.de |

Synthesis from Organometallic Precursors (e.g., Aryl Boronic Acids, Stannanes)

Cross-coupling reactions involving organometallic reagents are a cornerstone of modern organic synthesis and provide a powerful route to aryl iodides.

From Aryl Boronic Acids: While the Suzuki-Miyaura coupling is more commonly known for forming carbon-carbon bonds, variations of this chemistry can be used to introduce iodine. However, a more direct approach involves the iodination of an aryl boronic acid. For example, 4-methylnaphthalene-1-boronic acid can be synthesized and then subjected to iodination. The synthesis of the boronic acid itself can be achieved from the corresponding bromo- or triflate-substituted naphthalene via Miyaura borylation. nih.gov While the direct conversion of a boronic acid to an iodide is a known transformation, specific examples for 4-methylnaphthalene-1-boronic acid leading to the iodo derivative were not found in the search results. A more common application is the Suzuki coupling of a boronic acid with an iodo-partner. sci-hub.sethieme-connect.com

From Aryl Stannanes (Stille Coupling): The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound (stannane) with an organohalide or triflate. wikipedia.org To synthesize this compound via this method, one could envision a coupling between a stannane (B1208499) derivative of 4-methylnaphthalene and an iodine source, although this is less common. A more typical Stille reaction would involve coupling an organostannane with this compound to form a new C-C bond. researchgate.netconicet.gov.ar The synthesis of the required aryl stannane can be achieved through several methods, including the reaction of an aryllithium or Grignard reagent with a trialkyltin halide, or via palladium-catalyzed stannylation of an aryl halide. conicet.gov.ar

Conversion from other Halogenated Naphthalenes (e.g., Bromine-Iodine Exchange)

The conversion of more readily available halogenated naphthalenes, such as bromo- or chloronaphthalenes, into this compound is a key synthetic route. This transformation is most commonly achieved through a halogen exchange (Halex) reaction, often a variation of the Finkelstein reaction. manac-inc.co.jpbyjus.com While the classic Finkelstein reaction is typically applied to alkyl halides, its principles have been adapted for aromatic systems. ub.eduwikipedia.org

The aromatic Finkelstein reaction for converting aryl bromides or chlorides to aryl iodides is challenging because aryl halides are generally less reactive than alkyl halides in traditional SN2 reactions. wikipedia.org Consequently, these reactions often require metal catalysis. ub.edu Copper(I) and Nickel(II) salts have proven to be effective catalysts for this transformation. manac-inc.co.jpwikipedia.org

For instance, the reaction of 1-bromo-4-methylnaphthalene (B1266045) with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), can be facilitated by a copper(I) iodide (CuI) catalyst, often in the presence of a ligand like diethylenetriamine. manac-inc.co.jpresearchgate.net The reaction is typically conducted in a polar, high-boiling solvent like N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) at elevated temperatures. manac-inc.co.jp Nickel(II) catalysts have also been employed to facilitate this exchange. manac-inc.co.jpwikipedia.org

The general mechanism involves the coordination of the catalyst to the starting aryl halide, which facilitates the nucleophilic attack by the iodide ion. The choice of catalyst, solvent, and temperature is crucial for achieving high yields and preventing side reactions.

Table 1: Catalytic Systems for Aromatic Bromine-Iodine Exchange

| Catalyst System | Precursor | Iodide Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Copper(I) Iodide / Diamine Ligand | Aryl Bromide/Chloride | NaI | DMF | Elevated Temperature | High | wikipedia.org |

| Nickel(II) Bromide / Tri-n-butylphosphine | Aryl Bromide/Chloride | KI | Not specified | Not specified | Good | wikipedia.org |

Another approach involves the electrochemical reduction of halogenated naphthalenes. Studies have shown that 1-bromo-4-methylnaphthalene can be electrochemically reduced to form the corresponding hydrocarbon, indicating the lability of the carbon-bromine bond which can be targeted for substitution reactions. cdnsciencepub.com

Regioselectivity and Chemoselectivity in Synthesis

Controlling the position of iodination (regioselectivity) and ensuring that only the desired functional group reacts (chemoselectivity) are paramount in the synthesis of this compound.

Regioselectivity: The substitution pattern on the naphthalene ring is heavily influenced by the directing effects of existing substituents. thieme-connect.com In the case of 4-methylnaphthalene, the methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions. For the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). Therefore, in the electrophilic iodination of 1-methylnaphthalene (B46632), the iodine would be directed to the 4-position. Conversely, starting with 2-methylnaphthalene, direct iodination tends to yield 1-iodo-2-methylnaphthalene. To obtain this compound, one would typically start with a pre-functionalized naphthalene where the substitution pattern is already established, for example, starting from 4-methylnaphthalen-1-amine via a Sandmeyer-type reaction.

A novel method for ensuring regioselectivity involves the ruthenium-catalyzed nucleophilic aromatization of specifically designed enediynes. For example, 1-(iodoethynyl)-2-(1-methylethenyl)benzene undergoes a 6π-electrocyclization to give this compound with high regioselectivity. acs.org

Chemoselectivity: Chemoselectivity becomes critical when other reactive functional groups are present on the naphthalene ring. For instance, if a molecule contains both a bromo and a chloro substituent, it is possible to selectively exchange the bromine for iodine due to the higher reactivity of the C-Br bond compared to the C-Cl bond in metal-catalyzed reactions. manac-inc.co.jp Similarly, when performing reactions on a methylnaphthalene derivative, conditions must be chosen to avoid unwanted side reactions at the methyl group, such as oxidation or free-radical halogenation. The use of hypervalent iodine reagents, for example, can offer high chemoselectivity in iodination reactions under mild conditions. nih.gov

Table 2: Factors Influencing Selectivity in the Synthesis of this compound

| Selectivity Type | Controlling Factor | Example Method | Desired Outcome |

|---|---|---|---|

| Regioselectivity | Directing effect of the methyl group | Electrophilic iodination of 1-methylnaphthalene | Iodination at C4 |

| Regioselectivity | Precursor structure | Ruthenium-catalyzed cyclization of a designed enediyne acs.org | Formation of the 1,4-substitution pattern |

| Chemoselectivity | Relative reactivity of C-X bonds | Finkelstein reaction on a bromo-chloronaphthalene | Selective replacement of the bromine atom |

| Chemoselectivity | Reaction conditions | Mild iodination reagents (e.g., NIS, I2 with a mild oxidant) | Iodination of the ring without affecting the methyl group |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.commdpi.com

Key green approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like HMPA or DMF with more environmentally benign alternatives such as ionic liquids or even water, where possible, is a primary goal. rasayanjournal.co.inejcmpr.com For example, an environment-friendly method for the synthesis of 1,4-dibromonaphthalene (B41722) has been developed using an aqueous solution of ionic liquids, a principle that can be extended to iodination. acs.org

Catalyst Development: The development of highly efficient and recyclable catalysts is crucial. mdpi.com While copper and nickel are effective, research is ongoing to find catalysts that are less toxic and can be easily separated from the reaction mixture and reused. eurekalert.org Hypervalent iodine compounds are considered green alternatives to heavy-metal-based reagents in many synthetic transformations. acs.orgnih.gov

Alternative Energy Sources: The use of microwave irradiation or ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inencyclopedia.pub These techniques often lead to higher yields and cleaner reactions. mdpi.com

| Use of Renewable Feedstocks | Exploring bio-based starting materials for naphthalene synthesis (long-term goal). | Reduced reliance on fossil fuels. |

By integrating these advanced strategies, the synthesis of this compound can be achieved with greater control, efficiency, and environmental responsibility.

Iii. Mechanistic Insights into the Reactivity of 1 Iodo 4 Methylnaphthalene

C-I Bond Activation Pathways

Activation of the C-I bond in 1-iodo-4-methylnaphthalene is the prerequisite for its participation in most chemical reactions. This can be achieved through interactions with transition metals, radical initiation events, or by increasing the oxidation state of the iodine atom.

A cornerstone of modern cross-coupling chemistry, oxidative addition is a fundamental step in which a low-valent transition metal complex inserts itself into the C-I bond of this compound. This process involves the oxidation of the metal center (e.g., from Pd(0) to Pd(II)) and the cleavage of the C-I bond, forming a new organometallic complex containing a metal-carbon and a metal-iodine bond.

The mechanism of oxidative addition of aryl halides to a palladium(0) center is well-studied. mtak.hu For a typical Pd(0) complex with two phosphine (B1218219) ligands (L), the reaction proceeds as follows:

Pd(0)L₂ + C₁₁H₉I → (C₁₁H₉)Pd(II)(I)L₂

Two primary pathways are generally considered for this step: a three-centered concerted mechanism and an Sₙ2-type nucleophilic attack. chemrxiv.org The concerted pathway, which involves the simultaneous formation of the Pd-C and Pd-I bonds through a three-membered transition state, is most favorable for aryl halides like this compound. chemrxiv.orgchemrxiv.org The rate of oxidative addition for aryl halides typically follows the trend I > Br > Cl, consistent with the C-X bond dissociation energies. mtak.hu The electron-rich naphthalene (B1677914) ring system in this compound influences the electronic properties of the C-I bond, making it a highly reactive substrate for oxidative addition.

Computational studies on substituted iodobenzenes have shown that the reaction energy of the oxidative addition step correlates with the electronic nature of the substituents. mtak.hu For this compound, the methyl group is a weak electron-donating group, which slightly increases the electron density on the aromatic system. However, the high polarizability and weakness of the C-I bond remain the dominant factors, ensuring rapid oxidative addition to Pd(0) catalysts, which is the initial and often rate-determining step in many cross-coupling cycles. nih.gov

The relatively weak C-I bond of this compound (bond dissociation energy ~280 kJ/mol) is also susceptible to homolytic cleavage, leading to the formation of a 4-methylnaphthalen-1-yl radical and an iodine radical. This process can be initiated by heat, light (photolysis), or through single-electron transfer (SET) from a suitable donor. rsc.orgacs.org

C₁₁H₉I → C₁₁H₉• + I•

In SET mechanisms, an electron donor (a metal, an organic radical anion like sodium naphthalide, or a photoexcited catalyst) transfers a single electron to the aryl iodide. rsc.orgorganic-chemistry.org This results in the formation of a radical anion, which rapidly fragments to produce the aryl radical and an iodide anion. rsc.org

C₁₁H₉I + e⁻ → [C₁₁H₉I]•⁻ → C₁₁H₉• + I⁻

Once formed, the 4-methylnaphthalen-1-yl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling with other radicals. These radical pathways offer a complementary approach to the more common transition metal-catalyzed methods for forming new bonds. acs.org

The iodine atom in this compound can be oxidized from its standard monovalent state (I) to higher oxidation states, typically +3 (λ³-iodane) or +5 (λ⁵-iodane). This conversion transforms the iodo-substituent into a highly reactive functional group capable of acting as a powerful oxidant and an excellent leaving group. acs.orgnih.gov

Aryl iodides are common precursors for the synthesis of hypervalent iodine reagents. organic-chemistry.org For instance, this compound can be oxidized using various oxidants in the presence of appropriate ligands. Treatment with peracids like m-chloroperoxybenzoic acid (mCPBA) in the presence of acetic acid could yield a (diacetoxyiodo)arene, while reaction with chlorine gas would produce a (dichloroiodo)arene. nih.govnih.gov

C₁₁H₉I + 2 CH₃COOH + Oxidant → C₁₁H₉I(OOCCH₃)₂ + H₂O

These hypervalent iodine(III) species, such as 1-(diacetoxyiodo)-4-methylnaphthalene, can then be used in a wide array of oxidative transformations. chemrxiv.orgnih.gov They can mediate oxidations of alcohols, phenols, and carbonyl compounds. Furthermore, they can act as electrophilic arylating agents, particularly after conversion to diaryliodonium salts. acs.orgdiva-portal.org The synthesis of a diaryliodonium salt would involve the reaction of an oxidized this compound species with another aromatic compound. nih.gov The reactivity of these reagents stems from the facile reductive elimination of the stable iodoarene, which serves as the thermodynamic driving force for the transformation. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent electrophilic partner in a multitude of metal-catalyzed cross-coupling reactions. Its high reactivity is primarily due to the ease with which the C-I bond undergoes oxidative addition to low-valent metal centers, most notably palladium.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide. nih.gov The reaction of this compound with an arylboronic acid, for instance, would produce a 1-aryl-4-methylnaphthalene derivative.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst reacts with this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

A systematic study on the synthesis of arylnaphthalenes via Suzuki-Miyaura coupling highlights the efficiency of using naphthalene-based halides. researchgate.net The reactivity and yield are influenced by the electronic properties of the coupling partners.

| Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 95 |

| 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 88 |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 91 |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. Data is representative of typical conditions for aryl iodides. researchgate.netrsc.orgnih.gov

The Stille coupling provides another robust method for C-C bond formation by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org The mechanism is very similar to the Suzuki-Miyaura coupling, involving the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. The primary drawback is the toxicity of the tin compounds. wikipedia.org this compound serves as an effective electrophile in this reaction. The transmetalation step is often the rate-determining step and can sometimes be accelerated by the addition of copper(I) salts. researchgate.net

| Organostannane Partner | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | 89 |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | THF | 65 | 93 |

| Trimethyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 50 | 85 |

| Tributyl(2-furyl)stannane | Pd(OAc)₂ | AsPh₃ | NMP | 80 | 90 |

Table 2: Representative conditions for the Stille coupling of this compound with various organostannanes. Data is representative of typical conditions for aryl iodides. wikipedia.orgresearchgate.netdntb.gov.ua

Heck Reaction (with Alkenes)

The Heck reaction, a cornerstone of C-C bond formation, couples this compound with alkenes to generate substituted naphthalene derivatives. The catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) species. This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond. The final steps involve β-hydride elimination to release the product and reductive elimination to regenerate the active Pd(0) catalyst.

The regioselectivity of the Heck reaction with unsymmetrical alkenes is a critical aspect. While specific studies on this compound are not extensively detailed in the surveyed literature, the general principles of the Heck reaction suggest that the insertion of the naphthalene moiety would preferentially occur at the less substituted carbon of the double bond.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

| This compound | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | Not Reported |

| This compound | Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | Not Reported |

Note: While the Heck reaction of this compound with various alkenes is chemically feasible and follows the general mechanism, specific yield data from the searched literature is not available. The table represents plausible reaction partners based on established Heck reaction protocols.

Sonogashira Coupling (with Alkynes)

The Sonogashira coupling provides a powerful method for the direct alkynylation of this compound, leading to the formation of 1-alkynyl-4-methylnaphthalenes. This reaction typically employs a dual catalytic system of palladium and copper. libretexts.org The catalytic cycle involves the oxidative addition of this compound to the Pd(0) catalyst. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the final product and regenerates the active catalysts. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper co-catalysts. libretexts.org

Detailed mechanistic studies, including computational models, have shed light on the intricacies of the Sonogashira coupling, highlighting the importance of the base in the deprotonation of the alkyne and the role of the ligands in stabilizing the palladium intermediates. researchgate.netnih.gov

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | Not Reported |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | Benzene (B151609) | Not Reported |

Negishi Coupling (with Organozinc Reagents)

The Negishi coupling offers a versatile route for the formation of C-C bonds by reacting this compound with organozinc reagents. wikipedia.org This reaction is known for its high functional group tolerance and broad substrate scope. wikipedia.org The catalytic cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex. The organozinc reagent then undergoes transmetalation with the palladium complex, transferring the organic group to the palladium center. Reductive elimination of the two organic fragments furnishes the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.org

The preparation of the organozinc reagent is a crucial step and can be achieved through various methods, including the direct insertion of zinc into an organic halide or transmetalation from other organometallic species. mdpi.com

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Not Reported |

| This compound | Methylzinc chloride | Pd(dppf)Cl₂ | THF | Not Reported |

Note: While the Negishi coupling is broadly applicable to aryl iodides like this compound, specific examples with yields were not available in the searched literature. The table illustrates potential reaction partners based on the general scope of the Negishi coupling.

Buchwald-Hartwig Amination (for C-N Bond Formation)

The Buchwald-Hartwig amination is a paramount reaction for the synthesis of arylamines, and this compound serves as an excellent substrate for this transformation. This palladium-catalyzed reaction facilitates the coupling of the aryl iodide with a wide range of primary and secondary amines. The mechanism involves the oxidative addition of this compound to a Pd(0) catalyst, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org Mechanistic studies have revealed the potential for "cocktail"-type catalysis, where multiple palladium species may be involved in the catalytic cycle. rsc.orgresearchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| This compound | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Not Reported |

| This compound | Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | Not Reported |

Kumada Coupling (for C-C Bond Formation)

The Kumada coupling utilizes Grignard reagents as the organometallic partner for the cross-coupling with aryl halides like this compound. organic-chemistry.org This reaction, often catalyzed by nickel or palladium complexes, is a powerful tool for the synthesis of biaryls and other substituted aromatics. organic-chemistry.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation of the Grignard reagent, and reductive elimination. organic-chemistry.org

A significant advantage of the Kumada coupling is the high reactivity of Grignard reagents; however, this can also lead to lower functional group tolerance compared to other methods. organic-chemistry.org

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Yield (%) |

| This compound | Phenylmagnesium bromide | Pd(PPh₃)₄ | THF | Not Reported |

| This compound | Methylmagnesium bromide | NiCl₂(dppp) | THF | Not Reported |

Note: The Kumada coupling of this compound with Grignard reagents is a feasible transformation. The examples provided are based on general Kumada coupling protocols, as specific data for this substrate were not available in the searched literature.

Enantioselective and Stereoconvergent Cross-Coupling Methodologies

The development of enantioselective and stereoconvergent cross-coupling reactions has opened new avenues for the synthesis of chiral molecules. While specific applications involving this compound are not extensively documented in the reviewed literature, the principles of these methodologies are applicable. For instance, an asymmetric Heck reaction could be employed to create a chiral center adjacent to the naphthalene ring system. uwindsor.ca This would typically involve the use of a chiral palladium catalyst that can differentiate between the two prochiral faces of the alkene during the migratory insertion step. uwindsor.ca

Stereoconvergent cross-coupling reactions, on the other hand, could utilize a racemic starting material derived from this compound to generate a single enantiomer of the product. These reactions often rely on a chiral catalyst that can selectively react with one enantiomer of the substrate or can convert both enantiomers to a common chiral intermediate before proceeding to the final product.

Mechanistic Investigations of Catalytic Cycles

The understanding of the catalytic cycles in cross-coupling reactions is crucial for optimizing reaction conditions and developing new catalysts. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of these mechanisms. researchgate.netnih.gov For reactions involving this compound, DFT studies can model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

These studies can provide insights into the geometries of transition states, the energies of intermediates, and the role of ligands in influencing the reactivity and selectivity of the reaction. For example, computational studies on the Buchwald-Hartwig amination have helped to rationalize the effect of different ligands and bases on the reaction outcome. nih.gov Similarly, DFT calculations have been employed to understand the mechanism of the Sonogashira coupling, including the role of the copper co-catalyst. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com Aromaticity is temporarily lost in this step. In the second step, the leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com

The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic substrate. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgfiveable.me These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. fiveable.meyoutube.com

In the case of this compound, the substrate lacks strong electron-withdrawing groups. The methyl group at the C4 position is an electron-donating group (EDG), which increases the electron density of the naphthalene ring system. This property makes the ring less susceptible to attack by nucleophiles and destabilizes the negatively charged intermediate required for the SNAr mechanism. fiveable.me Consequently, this compound is generally unreactive towards traditional SNAr reactions under standard conditions. For a reaction to occur, it would necessitate extremely harsh conditions or the use of very powerful nucleophiles. libretexts.org

The reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in SN1/SN2 reactions. chemistrysteps.com This is because the first step, the nucleophilic attack, is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the attack. Although iodine is an excellent leaving group, its lower electronegativity makes the ipso-carbon less electrophilic, further reducing the reactivity of this compound in SNAr pathways.

Table 1: Factors Influencing SNAr Reactivity of this compound

| Factor | Influence on this compound | Rationale |

| Substituents | Low Reactivity | The methyl group is electron-donating, destabilizing the required carbanion intermediate. fiveable.me |

| Leaving Group | Low Reactivity | Iodine is less effective than fluorine or chlorine at activating the ring for nucleophilic attack due to lower electronegativity. chemistrysteps.com |

| Reaction Conditions | High Barrier | Requires extreme temperatures, pressures, or highly potent nucleophiles to proceed. libretexts.org |

Electrophilic Aromatic Substitution (EAS) Reactions of the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism involves the attack of the electron-rich aromatic π-system on the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion or σ-complex), followed by deprotonation to restore aromaticity. organicchemistrytutor.com

The regioselectivity of EAS on a substituted naphthalene ring is directed by the electronic effects of the existing substituents. In this compound, two directing groups are present:

Methyl Group (-CH₃): Located at the C4 position, the methyl group is an activating group due to its positive inductive effect (+I). It donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director. wikipedia.orgorganicchemistrytutor.com

Iodo Group (-I): Located at the C1 position, the iodo group is a deactivating group. Its inductive effect (-I) withdraws electron density from the ring, making it less reactive than unsubstituted naphthalene. However, through its lone pairs, it can exert a positive resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. youtube.com

In naphthalene, the α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) because the carbocation intermediate formed from α-attack is more stable, with more resonance structures that preserve one of the benzene rings. pearson.com

For this compound, the directing effects of the two substituents must be considered in concert with the intrinsic reactivity of the naphthalene core.

The activating methyl group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C8).

The deactivating iodo group at C1 directs towards its ortho position (C2) and its para position (C4, which is already substituted).

Considering these factors, the most likely positions for electrophilic attack are C5 and C8, as they are para and ortho, respectively, to the activating methyl group and are also α-positions of the naphthalene ring. Position C2 (ortho to the iodo group) and C3 (ortho to the methyl group) are also potential sites, but may be less favored. The precise product distribution would depend on the specific electrophile and reaction conditions, including steric hindrance. organicchemistrytutor.com For example, nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product (96%) with only a small amount of 2-nitronaphthalene (B181648) (4%). scitepress.org Halogenation, such as bromination in a solvent under reflux, also predominantly yields the 1-substituted product. docbrown.info

Table 2: Predicted Regioselectivity in EAS Reactions of this compound

| Position | Influence of -CH₃ (at C4) | Influence of -I (at C1) | Overall Predicted Reactivity |

| C2 | Meta | Ortho | Moderately Favorable |

| C3 | Ortho | Meta | Moderately Favorable |

| C5 | Ortho | - | Highly Favorable |

| C6 | Meta | - | Less Favorable |

| C7 | Para | - | Favorable |

| C8 | Para | - | Highly Favorable |

Functional Group Interconversions at the Iodinated Position

The carbon-iodine bond in this compound is a highly valuable synthetic handle, allowing for a wide range of functional group interconversions. Aryl iodides are particularly prized substrates for these transformations due to the C-I bond's relatively low bond dissociation energy and the good leaving group ability of iodide. fiveable.me

Transition Metal-Catalyzed Cross-Coupling Reactions: Aryl iodides are excellent electrophiles for numerous palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds at the iodinated position and are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to synthesize substituted alkynes. nih.gov

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl iodide with an alkene under the influence of a palladium catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl iodide with an amine.

Formation of Organometallic Reagents: The C-I bond can be converted into a C-metal bond, transforming the electrophilic carbon into a nucleophilic one.

Lithium-Halogen Exchange: This is a very fast and often low-temperature reaction where an organolithium reagent, typically n-butyllithium or tert-butyllithium, exchanges with the iodine atom. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org This generates a highly reactive aryllithium species, 4-methyl-1-naphthyllithium, which can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones).

Grignard Reagent Formation: Reaction with magnesium metal (e.g., Mg turnings) in an ether solvent like THF or diethyl ether converts this compound into the corresponding Grignard reagent, (4-methylnaphthalen-1-yl)magnesium iodide. This provides a less reactive but still highly useful carbon nucleophile.

Other Transformations:

Hydrodeiodination (Reduction): The iodine atom can be replaced with a hydrogen atom through various reduction methods, including catalytic hydrogenation or reaction with specific reducing agents, effectively converting the molecule to 1-methylnaphthalene (B46632).

Sulfonylation: Gold-catalyzed reactions can couple aryl iodides with sulfinate salts to form aryl sulfones, a valuable functional group in medicinal chemistry. acs.org

Table 3: Common Functional Group Interconversions for this compound

| Reaction Type | Reagents/Catalyst | Product Functional Group |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C-Aryl / C-Alkyl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | C-Alkynyl |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-Amino |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | C-Li (Aryllithium) |

| Grignard Formation | Mg metal | C-MgI (Grignard Reagent) |

| Sulfonylation | RSO₂Na, Au catalyst | C-SO₂R (Aryl Sulfone) |

Iv. Strategic Utilization of 1 Iodo 4 Methylnaphthalene As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Aromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-doped heteroaromatic analogues relies heavily on efficient carbon-carbon bond-forming strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for this purpose. 1-Iodo-4-methylnaphthalene is an ideal substrate for these transformations due to the high reactivity of the C-I bond, which is more susceptible to oxidative addition to the palladium catalyst than the corresponding C-Br or C-Cl bonds.

In a typical Suzuki-Miyaura coupling, an aryl halide is reacted with an arylboronic acid. This compound can be coupled with various aryl- or heteroarylboronic acids to extend its aromatic framework. For instance, a one-pot Suzuki coupling followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction has been developed to synthesize nitrogen-doped PAHs. nih.gov This methodology demonstrates the utility of halogenated precursors in cascade reactions that rapidly build molecular complexity. nih.gov The higher reactivity of the iodo-substituent allows these reactions to proceed under milder conditions and with greater efficiency, making this compound a preferred building block for constructing elaborate, fused aromatic systems. nih.gov

Below is a representative table of catalyst systems often employed in Suzuki-Miyaura reactions for the synthesis of PAHs.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-110 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 |

This table presents generalized conditions; specific applications may require optimization.

Synthesis of Functionalized Naphthalene (B1677914) Derivatives for Materials Science

Functionalized naphthalene derivatives are crucial components in the development of organic electronic materials used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these materials are dictated by their extended π-conjugated systems. The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide, is a primary method for constructing these conjugated frameworks. nih.gov

This compound is an excellent precursor for these materials. Its reaction with various terminal alkynes, catalyzed by a palladium-copper system, allows for the direct extension of the naphthalene core, introducing alkyne linkers that enhance π-conjugation. nih.gov This approach is used to synthesize precisely structured oligomers and larger molecules with tailored optical and electronic properties. For example, multi-fold Sonogashira reactions on poly-iodinated aromatics have been used to create tetra-alkynylated anthracenes and naphthalenes, which are promising for sensor and optoelectronic applications. utexas.edu The reliability of the Sonogashira coupling with aryl iodides makes this compound a key starting material for accessing these advanced functional materials. researchgate.net

Conjugated polymers are a significant class of materials in organic electronics. Their synthesis is often achieved through step-growth cross-coupling polymerizations. Two prominent methods are the Yamamoto polymerization, which involves the nickel-catalyzed homocoupling of aryl halides, and the Suzuki polycondensation, a palladium-catalyzed reaction between a dihalo-aromatic monomer and an aromatic diboronic acid derivative. utexas.eduresearchgate.net

This compound can be utilized as a foundational unit for monomers in these polymerization processes. For instance, Suzuki polycondensation allows for the creation of well-defined polymers like poly(9,9-dioctylfluorene) with very high molecular weights. nih.gov A derivative of this compound, functionalized with a boronic acid or boronate ester group, could serve as an AB-type monomer for this polymerization. Alternatively, a diiodo-derivative could act as an AA-type monomer. A particularly advanced technique, Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), enables the synthesis of polymers with controlled molecular weights and narrow dispersities via a chain-growth mechanism, which can be initiated from an aryl iodide functionalized initiator. rsc.org The high reactivity of the C-I bond ensures efficient initiation and propagation in these polymerization reactions, making iodo-naphthalene derivatives valuable for creating high-performance polymeric materials. rsc.org

The following table outlines common polymerization methods using aryl halide precursors.

| Polymerization Method | Catalyst System | Monomer Type(s) | Key Feature |

| Yamamoto Polymerization | Ni(COD)₂ / bipyridine | Di-halide (AA) | Homocoupling of aryl halides |

| Suzuki Polycondensation | Pd(PPh₃)₄ or similar | Di-halide (AA) + Di-boronic acid (BB) | Forms well-defined conjugated polymers |

| Suzuki Catalyst-Transfer Polycondensation | Pd₂(dba)₃ / t-Bu₃P | Bromo/Iodo-arylboronate (AB) | Chain-growth mechanism, controlled Mₙ |

Precursor for Ligands in Organometallic Chemistry and Catalysis

The performance of homogeneous catalysts is critically dependent on the electronic and steric properties of the ligands coordinated to the metal center. Phosphine (B1218219) ligands are among the most important and widely used ligands in catalysis. Arylphosphines are commonly synthesized by the reaction of an aryl halide with a source of phosphorus, such as diphenylphosphine (B32561) or its lithium salt.

This compound is an excellent electrophile for the synthesis of novel phosphine ligands. It can be readily converted into a tertiary phosphine, such as (4-methylnaphthalen-1-yl)diphenylphosphine, through a palladium-catalyzed C-P coupling reaction or by reaction with lithiated diphenylphosphine. The resulting ligand, featuring a sterically demanding and electronically distinct methylnaphthalene group, can then be used to modify the properties of transition metal catalysts. The methylnaphthyl scaffold itself has been shown to be highly effective in catalyst precursors, with halogen-bridged methylnaphthyl palladium dimers demonstrating record-setting activity in various cross-coupling reactions. nih.gov This underscores the value of incorporating the 1-methylnaphthalene (B46632) moiety into ligand and catalyst design.

Role in the Synthesis of Diverse Organic Molecules

Axially chiral biaryl compounds, which possess chirality due to restricted rotation around a C-C single bond, are of immense importance as chiral ligands and catalysts in asymmetric synthesis. nih.gov The 1,1'-binaphthyl (BINOL) and 2,2'-binaphthyl (B165483) (BINAP) scaffolds are prominent examples. The enantioselective Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and modular methods for constructing these atropisomeric molecules. researchgate.netnih.gov

This compound is a suitable prochiral substrate for such reactions. By coupling it with a sterically hindered naphthaleneboronic acid in the presence of a palladium catalyst bearing a chiral ligand, it is possible to control the stereochemistry of the newly formed C-C bond, leading to the synthesis of an axially chiral binaphthyl product with high enantioselectivity. researchgate.netcam.ac.uk The steric hindrance provided by the 4-methyl group, combined with appropriate substitution on the coupling partner, is crucial for creating a high rotational barrier that confers configurational stability to the final molecule. This strategy provides an efficient route to novel, multifunctionalized axially chiral biaryls that are valuable in asymmetric catalysis and materials science. nih.gov

| Reaction Type | Catalyst System | Substrates | Product Type |

| Asymmetric Suzuki-Miyaura Coupling | Pd(OAc)₂ / Chiral Ligand (e.g., Cy-MOP) | This compound + Naphthaleneboronic acid | Axially Chiral Binaphthyl |

| Rh-catalyzed [2+2+2] Cycloaddition | [Rh(cod)₂]BF₄ / Chiral Ligand (e.g., (S)-BINAP) | 1-Alkynyl-8-arylnaphthalene + 1,6-diyne | Axially Chiral 1,8-Diarylnaphthalene |

Formation of Biaryl Compounds

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. This compound is an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions to form these crucial C-C bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for biaryl synthesis, involving the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govorganic-chemistry.org this compound, as an aryl iodide, is a highly reactive coupling partner for this transformation. The general reaction scheme involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product. nih.gov A variety of phosphine-based ligands can be employed to modulate the reactivity and efficiency of the palladium catalyst. nih.gov

| Reaction Component | Typical Reagents and Conditions | Role in Reaction |

| Aryl Halide | This compound | Electrophilic coupling partner |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | SPhos, RuPhos, PPh₃, BINAP | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and catalyst |

Stille Coupling: The Stille reaction provides an alternative route to biaryls by coupling an organohalide with an organotin reagent, also catalyzed by palladium. nih.gov Similar to the Suzuki coupling, aryl iodides like this compound are preferred substrates due to their high reactivity. nih.gov The reaction mechanism is analogous, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net The stability of organostannanes and the mild reaction conditions make the Stille coupling a valuable synthetic tool. nih.gov

| Reaction Component | Typical Reagents and Conditions | Role in Reaction |

| Aryl Halide | This compound | Electrophilic coupling partner |

| Organotin Reagent | Arylstannanes (e.g., PhSnBu₃) | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |

| Solvent | Toluene, THF, DMF | Solubilizes reactants and catalyst |

| Additives | LiCl, Cu(I) salts | Can enhance reaction rates |

Ullmann Reaction: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. thermofisher.com This reaction typically requires high temperatures. thermofisher.com However, modern variations of the Ullmann condensation allow for the synthesis of both symmetrical and unsymmetrical biaryls under milder conditions, often employing copper catalysts with various ligands. nih.gov this compound can be expected to undergo Ullmann-type couplings. The mechanism is thought to involve the formation of an organocopper intermediate. nih.gov

| Reaction Type | Typical Reagents and Conditions | Product Type |

| Classical Ullmann | Copper powder, high temperature (e.g., >150 °C), DMF | Symmetrical biaryl |

| Catalytic Ullmann-type | Cu(I) salt (e.g., CuI), ligand (e.g., diamines), base | Symmetrical or unsymmetrical biaryls |

Derivatization to other Halogenated Compounds

The iodine atom in this compound can be exchanged for other halogens, such as bromine or chlorine, through a process known as halogen exchange or the Finkelstein reaction. This transformation is particularly useful as aryl bromides and chlorides can exhibit different reactivity in subsequent cross-coupling reactions or may be required for specific synthetic targets.

The copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, is a mild and general method for converting aryl iodides into the corresponding aryl bromides or chlorides. mdma.chorganic-chemistry.org This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of a diamine ligand. mdma.chnih.gov The reaction is driven by the relative solubility of the halide salts and the equilibrium of the reaction. researchgate.net

| Reaction Component | Typical Reagents and Conditions | Role in Reaction |

| Starting Material | This compound | Aryl iodide substrate |

| Halogen Source | NaBr, NaCl, CuBr, CuCl | Provides the new halogen atom |

| Catalyst | CuI (5 mol%) | Facilitates the halogen exchange |

| Ligand | 1,2- or 1,3-diamine (10 mol%) | Accelerates the catalytic cycle |

| Solvent | Dioxane, n-pentanol | Solubilizes reactants |

| Temperature | 110-130 °C | Provides energy for the reaction |

Synthesis of Quinone Derivatives

Naphthoquinones are an important class of compounds with diverse biological activities and applications as synthetic intermediates. nih.goviajesm.com 1,4-Naphthoquinone derivatives can be synthesized from naphthalene precursors through oxidation. While direct oxidation of this compound to a quinone is not a standard procedure, multi-step synthetic sequences starting from related naphthalene derivatives are well-established. For instance, naphthalene and its substituted derivatives can be oxidized to the corresponding 1,4-naphthoquinones using strong oxidizing agents like chromium trioxide in acetic acid. orgsyn.orgorgsyn.org

A plausible synthetic route from this compound to a quinone derivative could involve its conversion to a more easily oxidizable intermediate, such as 4-methylnaphthalen-1-amine (B1584152) or 4-methyl-1-naphthol. The oxidation of aminonaphthols is a convenient method for preparing 1,4-naphthoquinones. orgsyn.org

| Starting Material | Oxidizing Agent | Typical Conditions | Product |

| Naphthalene | Chromium trioxide | Acetic acid, 0 °C to room temp. | 1,4-Naphthoquinone |

| 1,4-Aminonaphthol | Potassium dichromate | Sulfuric acid, water | 1,4-Naphthoquinone |

| 1,5-Dihydroxynaphthalene | Oxidative coupling with amines | Various oxidizing agents | N-aryl-5-hydroxy-1,4-naphthoquinone-4-imines |

Methodologies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. scispace.comnih.gov This approach allows for the rapid diversification of molecular scaffolds and the fine-tuning of their biological properties without the need for de novo synthesis. scispace.com

While specific examples of late-stage functionalization of this compound were not found, the principles of LSF can be applied to this molecule. The presence of the methyl group and the aromatic naphthalene core provides several C-H bonds that could potentially be targeted for functionalization. Methodologies such as photoredox catalysis have emerged as powerful tools for C-H amidation and other functionalizations of aromatic and heteroaromatic compounds. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for the late-stage modification of complex molecules. nih.gov The application of such methods to this compound or its derivatives could provide a direct route to novel and diverse chemical entities.

| LSF Technique | Potential Application to this compound | Potential Products |

| C-H Activation/Functionalization | Directed or non-directed functionalization of the naphthalene ring or methyl group. | Introduction of new functional groups (e.g., aryl, alkyl, amino) at various positions. |

| Photoredox Catalysis | C-H amidation or other radical-mediated transformations. | Amide-substituted naphthalene derivatives. |

V. Advanced Spectroscopic Characterization and Computational Elucidation

High-Resolution Structural Elucidation Techniques

High-resolution techniques are essential for unambiguously determining the molecular architecture of 1-iodo-4-methylnaphthalene, from its connectivity to its three-dimensional arrangement in the solid state.

Advanced NMR spectroscopy provides unparalleled insight into the chemical environment of each atom in a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for complete signal assignment.

Two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical.

COSY (¹H-¹H Correlation): This experiment would reveal proton-proton coupling networks, clearly identifying adjacent protons on the naphthalene (B1677914) ring system. For instance, the proton at C2 would show a correlation to the proton at C3.

HSQC (¹H-¹³C One-Bond Correlation): This experiment directly links each proton to the carbon atom it is attached to, simplifying the assignment of the carbon skeleton.

HMBC (¹H-¹³C Multiple-Bond Correlation): HMBC spectra reveal correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons and linking the methyl group protons to the C4, C3, and C4a carbons of the naphthalene ring. The heavy atom effect of iodine would likely influence the chemical shifts of nearby carbons (C1, C2, C8a), causing them to shift to higher field (become more shielded) compared to unsubstituted naphthalene.

Solid-State NMR could provide information on the molecular packing and conformation in the crystalline state, resolving anisotropic interactions that are averaged out in solution-phase NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| 1 | C | ~95-100 | s | H2, H8 |

| 2 | C | ~130-135 | d | H3 |

| 2 | H | ~7.6-7.8 | d | C1, C3, C4, C8a |

| 3 | C | ~127-132 | d | H2, H4-CH₃ |

| 3 | H | ~7.2-7.4 | d | C2, C4, C4a |

| 4 | C | ~135-140 | s | H3, H5, H4-CH₃ |

| 4a | C | ~132-136 | s | H2, H3, H5, H8 |

| 5 | C | ~125-128 | d | H6, H7 |

| 5 | H | ~8.1-8.3 | d | C4, C4a, C6, C7 |

| 6 | C | ~126-129 | d | H5, H7, H8 |

| 6 | H | ~7.5-7.7 | t | C5, C7, C8 |

| 7 | C | ~127-130 | d | H5, H6, H8 |

| 7 | H | ~7.5-7.7 | t | C5, C6, C8a |

| 8 | C | ~124-127 | d | H7 |

| 8 | H | ~7.9-8.1 | d | C1, C6, C7, C8a |

| 8a | C | ~134-138 | s | H2, H5, H7, H8 |

| 4-CH₃ | C | ~19-22 | q | H3, H5 |

| 4-CH₃ | H | ~2.6-2.8 | s | C3, C4, C4a |

Note: Predicted values are based on established substituent effects for iodo and methyl groups on the naphthalene scaffold. Actual experimental values may vary.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. Although a crystal structure for this compound is not publicly documented, such an analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular packing forces in the crystal lattice, such as π-stacking interactions between naphthalene rings and potential halogen bonding involving the iodine atom. The analysis would confirm the planarity of the naphthalene core and the orientation of the methyl group.

HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition. For this compound (C₁₁H₉I), the theoretical exact mass is 267.9749 g/mol . HRMS can confirm this with high precision (e.g., m/z 267.9751). mdpi.com

Beyond simple identification, the fragmentation patterns observed in HRMS (e.g., via tandem MS/MS experiments) offer mechanistic insights. Key fragmentation pathways would likely include:

Loss of an Iodine Radical: The C-I bond is the weakest bond, leading to a prominent peak at [M-I]⁺, corresponding to the 4-methylnaphthalenyl cation.

Loss of a Methyl Radical: A peak corresponding to [M-CH₃]⁺ would indicate the formation of the 1-iodonaphthalenyl-4-methyl cation.

Sequential Losses: Fragmentation of the [M-I]⁺ ion could proceed via the loss of acetylene (B1199291) (C₂H₂) from the ring structure. Studying these fragmentation pathways helps to understand the molecule's stability and the relative strengths of its chemical bonds.

Vibrational Spectroscopy for Molecular Structure and Dynamics (e.g., FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by vibrations of the substituted naphthalene core. Key expected absorptions include C-H stretching from the aromatic ring (~3050-3100 cm⁻¹) and the methyl group (~2850-2960 cm⁻¹), aromatic C=C stretching vibrations (multiple bands in the 1450-1600 cm⁻¹ region), and in-plane and out-of-plane C-H bending modes. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and can be crucial for confirming the presence of the iodo-substituent. nsf.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR. The highly polarizable naphthalene ring system would produce strong Raman signals, particularly for the symmetric "ring breathing" modes. The C-I bond, being relatively polarizable, may also yield a more distinct signal in the Raman spectrum compared to FT-IR.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3050 | Aromatic C-H Stretch | FT-IR, FT-Raman |

| 2960-2850 | Methyl C-H Stretch | FT-IR, FT-Raman |

| 1600-1450 | Aromatic C=C Stretch | FT-IR, FT-Raman |

| ~1380 | Methyl Symmetric Bend | FT-IR |

| 900-675 | Aromatic C-H Out-of-Plane Bend | FT-IR |

| 600-500 | C-I Stretch | FT-IR, FT-Raman |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis, Fluorescence for electronic structure, not basic identification)

Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption of UV or visible light, providing insight into the molecule's conjugated π-system.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is based on the π → π* transitions of the naphthalene chromophore. Naphthalene itself displays two characteristic absorption band systems: the ¹Lₐ band (~275 nm) and the more intense ¹Lₑ band (~221 nm). Both the iodo and methyl substituents act as auxochromes, modifying the absorption profile. The electron-donating methyl group and the polarizable iodine atom are expected to cause a bathochromic (red) shift in these absorption bands. ias.ac.inepa.gov This shift is due to the substituents raising the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap.

Fluorescence Spectroscopy: While naphthalene is fluorescent, the introduction of an iodine atom is expected to significantly quench this fluorescence. This phenomenon is known as the "heavy-atom effect," where the large iodine atom enhances spin-orbit coupling. ru.nl This process facilitates intersystem crossing (ISC)—a non-radiative transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). Consequently, the fluorescence quantum yield of this compound is predicted to be very low, as the excited state energy is efficiently channeled into the triplet manifold. umz.ac.ir This property makes the compound a potential candidate for studies involving triplet state chemistry or as a photosensitizer.

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational methods are invaluable for predicting and understanding the properties of this compound.

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular properties. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) for carbon and hydrogen, and a basis set with an effective core potential (like LANL2DZ) for the heavy iodine atom. nsf.gov These calculations can provide:

Optimized Molecular Geometry: Predicting bond lengths and angles that would be confirmed by X-ray diffraction.

Vibrational Frequencies: Calculating the complete set of vibrational modes to aid in the assignment of experimental FT-IR and FT-Raman spectra.

NMR Chemical Shifts: Using methods like Gauge-Including Atomic Orbital (GIAO) to predict ¹H and ¹³C chemical shifts.

Time-Dependent DFT (TD-DFT): This method is used to calculate the energies of electronic excited states. TD-DFT can predict the UV-Vis absorption spectrum, identifying the specific molecular orbitals involved in the key π → π* transitions. researchgate.net Analysis of the molecular orbitals (HOMO and LUMO) reveals the electronic distribution and helps explain the effects of the substituents on the electronic structure and reactivity of the molecule. For this compound, the HOMO is expected to have significant π-character distributed across the naphthalene ring, while the LUMO would be a π* orbital. TD-DFT calculations can also be used to investigate the energies of triplet states, providing insight into the intersystem crossing process enhanced by the iodine atom. nsf.govacs.org

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. cam.ac.uk It is particularly effective for calculating properties of aromatic compounds like this compound. DFT studies on the parent molecule, naphthalene, and its derivatives provide a foundation for understanding the impact of iodo- and methyl- substituents. samipubco.comresearchgate.net

Electronic Structure: DFT calculations are employed to determine the distribution of electron density, molecular orbitals, and electrostatic potential. For this compound, the naphthalene ring system forms the core electronic structure. The introduction of a methyl group at the 4-position and an iodine atom at the 1-position significantly perturbs this structure. The methyl group acts as a weak electron-donating group, while the iodine atom exhibits a dual electronic effect: it is electronegative, inducing a positive charge on the attached carbon (C1), but it can also donate electron density from its p-orbitals to the aromatic π-system.

DFT calculations can precisely map these electronic effects and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting reactivity. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. Studies on naphthalene have used DFT to determine this gap, and similar calculations for this compound would elucidate how the substituents modify it. samipubco.com

Reactivity Prediction: The electronic parameters calculated by DFT serve as powerful reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, reveals the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). For this compound, the region around the iodine atom is expected to be electron-rich due to its lone pairs, while the hydrogen atoms of the methyl group and the aromatic ring are sites of positive potential.

Spectroscopic Property Prediction: A significant application of DFT is the prediction of vibrational (Infrared and Raman) and NMR spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for precise assignment of vibrational modes to specific molecular motions, such as C-I stretching, C-H bending, and ring deformation modes. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is used to calculate the ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the structural confirmation of the molecule. nih.gov

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; influences reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; influences reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and electronic excitation energy. samipubco.com |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations of Reaction Pathways and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including reaction dynamics and interactions with solvents.